Sandrosaponin IX

Description

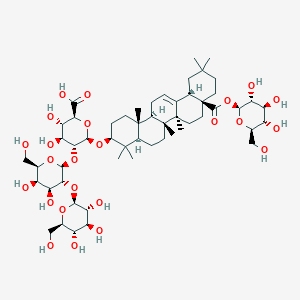

Sandrosaponin IX is a triterpenoid saponin primarily isolated from Bupleurum rigidum (aerial parts) and Oenanthe javanica roots . Structurally, it features an oleanolic acid aglycone core with a glycosylation pattern involving β-D-glucuronopyranosyl and β-D-galactopyranosyl units at the C-3 position and a β-D-glucopyranosyl moiety at the C-28 position . This compound exhibits moderate hyaluronidase inhibitory activity (IC50 = 370 µM), making it pharmacologically relevant for anti-inflammatory and anti-arthritic applications .

Properties

Molecular Formula |

C54H86O24 |

|---|---|

Molecular Weight |

1119.2 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C54H86O24/c1-49(2)14-16-54(48(70)78-45-39(67)34(62)31(59)25(20-56)72-45)17-15-52(6)22(23(54)18-49)8-9-28-51(5)12-11-29(50(3,4)27(51)10-13-53(28,52)7)74-47-42(37(65)36(64)40(75-47)43(68)69)77-46-41(35(63)32(60)26(21-57)73-46)76-44-38(66)33(61)30(58)24(19-55)71-44/h8,23-42,44-47,55-67H,9-21H2,1-7H3,(H,68,69)/t23-,24+,25+,26+,27-,28+,29-,30+,31+,32-,33-,34-,35-,36-,37-,38+,39+,40-,41+,42+,44-,45-,46-,47+,51-,52+,53+,54-/m0/s1 |

InChI Key |

DACDCHOMOSFBCD-UKAZORFASA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C |

Synonyms |

sandrosaponin IX |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Other Sandrosaponins

Sandrosaponin IX belongs to a family of structurally analogous saponins isolated from Bupleurum species. Key differences in optical rotation, glycosylation, and aglycone modifications distinguish it from its analogs:

Key Observations :

Functional Comparison with Other Saponins

This compound shares functional similarities with terpenoid-type saponins, such as prototribestin and zygophyloside, due to conserved aglycone frameworks . However, its bioactivity profile differs significantly from other saponins:

Q & A

Q. What are the standard protocols for isolating and characterizing Sandrosaponin IX from natural sources?

this compound is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (silica gel, reverse-phase) and HPLC. Characterization relies on spectroscopic methods: nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and optical rotation measurements to verify stereochemistry. Purity is assessed using HPLC with UV or evaporative light scattering detection (ELSD) .

Q. Which analytical techniques are essential for verifying the structural identity and purity of this compound?

Key techniques include:

- NMR spectroscopy (1D and 2D experiments like COSY, HSQC, HMBC) to resolve the glycosidic linkages and aglycone structure.

- High-resolution mass spectrometry (HR-MS) to confirm molecular formula.

- HPLC-DAD/ELSD for purity analysis, with thresholds ≥95% for pharmacological studies.

- X-ray crystallography (if crystalline) for absolute configuration determination. Cross-referencing data with published spectral libraries is critical .

Q. How should researchers design initial pharmacological screening studies for this compound?

Begin with in vitro assays targeting mechanisms suggested by structural analogs (e.g., anti-inflammatory or cytotoxic activity). Use dose-response curves (e.g., IC₅₀ calculations) and include positive controls (e.g., dexamethasone for inflammation). Validate findings across multiple cell lines or enzyme systems to rule off-target effects. Document solvent compatibility (e.g., DMSO concentration limits) to avoid assay interference .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivities of this compound across studies?

Discrepancies may arise from differences in:

- Compound purity : Re-analyze batches via HPLC and compare with prior studies.

- Experimental models : Use standardized cell lines (e.g., HEK293 vs. HepG2) and validate assays with reference compounds.

- Dosage regimes : Perform pharmacokinetic studies to assess bioavailability. Meta-analyses of raw data (if accessible) and systematic reviews (following Cochrane guidelines) can identify confounding variables .

Q. How can in silico methods enhance target prediction for this compound?

Use molecular docking (e.g., AutoDock Vina) to screen against databases like ChEMBL or PDB. Validate predictions with molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Combine with transcriptomic or proteomic data (e.g., GEO datasets) to identify pathways enriched in this compound-treated models. Cross-correlate results with known saponin targets (e.g., NF-κB, caspases) .

Q. What experimental designs are optimal for evaluating the synergistic effects of this compound in combination therapies?

Employ factorial designs (e.g., Chou-Talalay method) to calculate combination indices (CI). Test across multiple ratios (e.g., 1:1 to 1:10) and use isobolograms to quantify synergy. Include mechanistic studies (e.g., Western blotting for pathway proteins) to elucidate interaction dynamics. Ensure reproducibility via independent replication cohorts .

Methodological Guidance

Q. How to systematically review existing literature on this compound while minimizing bias?

Follow PRISMA guidelines:

- Define inclusion/exclusion criteria (e.g., peer-reviewed studies with full spectral data).

- Search multiple databases (PubMed, Web of Science, Embase) using Boolean terms: ("this compound" OR "Saponin derivatives") AND ("pharmacology" OR "biosynthesis").

- Avoid over-reliance on Google Scholar due to incomplete coverage and lack of advanced filters .

What frameworks are effective for formulating hypothesis-driven research questions on this compound?

Apply the PICO framework :

- Population : Specific cell/organism models.

- Intervention : Dose and administration route of this compound.

- Comparison : Positive/negative controls.

- Outcome : Quantifiable endpoints (e.g., apoptosis rate, cytokine levels). Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Data Reporting and Reproducibility

Q. What metadata is critical for ensuring reproducibility in this compound studies?

Include:

- Source organism and extraction details (geographic origin, plant part used).

- Chromatographic conditions (column type, mobile phase, gradient).

- Spectroscopic parameters (NMR solvent, MS ionization mode).

- Raw data deposition (e.g., in Zenodo or supplementary materials) .

Q. How should researchers address variability in biological replicates when testing this compound?

Use power analysis to determine sample size a priori. Report intra- and inter-assay coefficients of variation (CV). Apply statistical corrections (e.g., Bonferroni for multiple comparisons) and share raw data files (e.g., .csv) to enable re-analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.